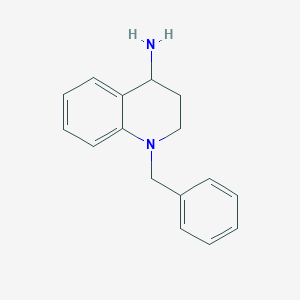
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine
Vue d'ensemble
Description
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is a compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinoline ring system with a benzyl group and an amine group, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine typically involves multi-step reactions. One common method includes the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the tetrahydroquinoline . Industrial production methods often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation processes to achieve high yields .
Analyse Des Réactions Chimiques
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Cyclization: The formation of cyclic structures can be achieved through intramolecular reactions.
Major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which have significant biological activities .
Applications De Recherche Scientifique
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine involves its interaction with molecular targets such as dopamine receptors and enzymes involved in dopamine metabolism. It potentiates the metabolism of dopamine, increases the production of free radicals by activating the dopamine oxidation pathway, and inhibits dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway . These actions contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydro-quinoline: This compound has similar structural features but differs in its biological activity and therapeutic potential.
1-Benzyl-1,2,3,4-tetrahydro-isoquinoline: Another closely related compound with distinct pharmacological properties and applications.
The uniqueness of this compound lies in its specific interactions with dopamine pathways and its potential as a therapeutic agent for neurodegenerative diseases .
Propriétés
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16/h1-9,15H,10-12,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMNHMWVVSJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3372278.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372280.png)
![[4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B3372284.png)
![[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372290.png)










